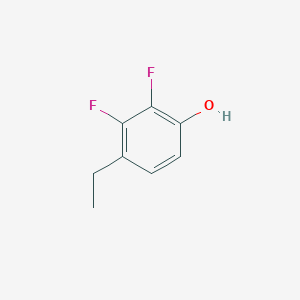

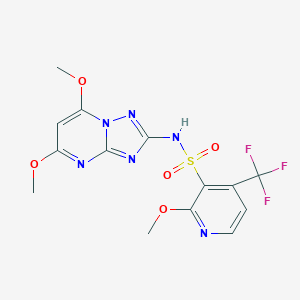

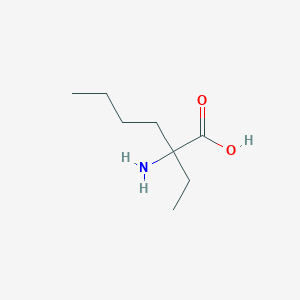

![molecular formula C8H7NO2 B039324 Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- CAS No. 117612-62-1](/img/structure/B39324.png)

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-

Vue d'ensemble

Description

“Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is a chemical compound that belongs to the class of organic compounds known as furo[3,2-c]pyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of furo[3,2-c]pyridine derivatives has been reported in several studies. For instance, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is characterized by a furo[3,2-c]pyridine core. The molecular formula is C7H5NO . The exact structure can be viewed using specific software .Chemical Reactions Analysis

Furo[3,2-c]pyridine derivatives have been involved in various chemical reactions. For example, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Other reactions involving furo[3,2-c]pyridine derivatives have also been reported .Mécanisme D'action

While the specific mechanism of action for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is not explicitly mentioned in the available literature, a furo[3,2-c]pyridine-based photosensitizer has been reported to show near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Orientations Futures

The future directions for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” could involve further exploration of its potential applications, such as its use in imaging and photodynamic ablation of Gram-positive bacteria . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Propriétés

IUPAC Name |

7-methyl-5H-furo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZCPBXHDVECOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C2=C1OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

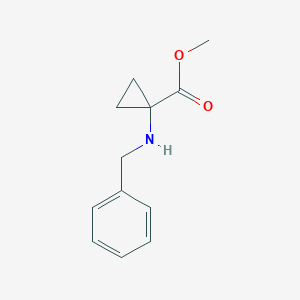

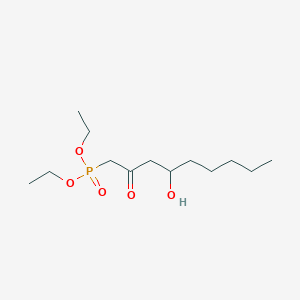

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

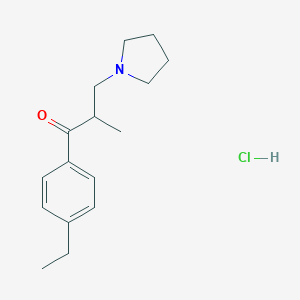

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)